1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride
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Overview
Description
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C19H27ClN2 It is a member of the imidazolium family, characterized by the presence of an imidazole ring This compound is known for its unique structural features, which include a cycloheptyl group and a mesityl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cycloheptyl-1H-imidazole with mesityl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve high yields and purity.
Chemical Reactions Analysis
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazolium-sensitive pathways.
Industry: It is used in the development of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other similar compounds, such as:
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride: This compound has a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical properties and applications.
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride:
Properties
IUPAC Name |
1-cycloheptyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2.ClH/c1-15-12-16(2)19(17(3)13-15)21-11-10-20(14-21)18-8-6-4-5-7-9-18;/h10-14,18H,4-9H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTCJGWNMMVMFV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCC3)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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